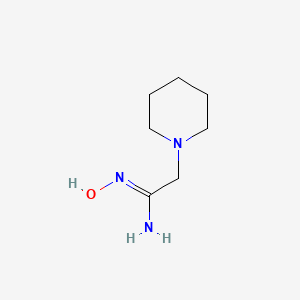

2-Piperidinoacetamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperidinoacetamidoxime is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and amidoxime, a functional group known for its applications in various chemical reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoacetamidoxime typically involves the reaction of piperidine with acetamidoxime. One common method includes the following steps:

Formation of Acetamidoxime: Acetamidoxime is synthesized by reacting hydroxylamine with acetonitrile under acidic conditions.

Reaction with Piperidine: The acetamidoxime is then reacted with piperidine in the presence of a suitable catalyst, such as a base like sodium hydroxide, to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Piperidinoacetamidoxime can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form nitriles or amides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Nitriles or amides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Piperidinoacetamidoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Piperidinoacetamidoxime involves its interaction with specific molecular targets. The amidoxime group can act as a ligand, binding to metal ions and facilitating various catalytic processes. Additionally, its piperidine moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Acetamidoxime: A simple amidoxime derivative used in various chemical reactions.

Piperidinones: Compounds with a similar piperidine ring structure but with different functional groups.

Uniqueness: 2-Piperidinoacetamidoxime is unique due to the presence of both the piperidine and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various research and industrial applications.

Activité Biologique

2-Piperidinoacetamidoxime (CAS No. 175136-64-8) is an organic compound that combines a piperidine ring with an amidoxime functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H15N3O

- Molecular Weight : 157.22 g/mol

- Functional Groups : Piperidine and amidoxime

The presence of both piperidine and amidoxime groups enhances the compound's reactivity and biological profile, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its potential against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that certain derivatives can effectively inhibit bacterial growth at low concentrations .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 2-4 | M. tuberculosis (standard strain) |

| Derivative A | 0.5-4 | M. tuberculosis (resistant strain) |

| Derivative B | ≥1000 | Other microorganisms |

Anticancer Properties

The anticancer potential of this compound has been explored in vitro, showing promising results in inhibiting the proliferation of cancer cell lines. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Nucleic Acid Interaction : There is evidence suggesting that it can interact with DNA or RNA, potentially affecting gene expression and cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : A systematic review assessed various derivatives' effectiveness against M. tuberculosis, identifying structural modifications that enhance activity against resistant strains .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that certain derivatives exhibit selective cytotoxicity, with IC50 values indicating non-toxic profiles at therapeutic concentrations.

- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the piperidine or amidoxime moieties influence biological activity, providing insights for future drug design .

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Derivatives : Further synthesis and testing of derivatives could lead to more potent antimicrobial and anticancer agents.

- In Vivo Studies : Animal models are needed to evaluate the pharmacokinetics, safety, and efficacy of promising compounds.

- Mechanistic Studies : Detailed mechanistic studies will help elucidate the specific pathways affected by this compound.

Propriétés

Numéro CAS |

175136-64-8 |

|---|---|

Formule moléculaire |

C7H15N3O |

Poids moléculaire |

157.21 g/mol |

Nom IUPAC |

N'-hydroxy-2-piperidin-1-ylethanimidamide |

InChI |

InChI=1S/C7H15N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h11H,1-6H2,(H2,8,9) |

Clé InChI |

FWFVZEXRAAFFEU-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(=NO)N |

SMILES isomérique |

C1CCN(CC1)C/C(=N\O)/N |

SMILES canonique |

C1CCN(CC1)CC(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.